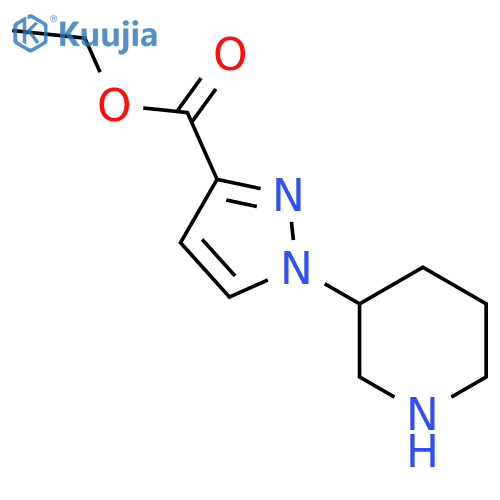

Cas no 2248299-48-9 (Ethyl 1-piperidin-3-ylpyrazole-3-carboxylate)

Ethyl 1-piperidin-3-ylpyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-6511917

- ethyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate

- 2248299-48-9

- Ethyl 1-piperidin-3-ylpyrazole-3-carboxylate

-

- インチ: 1S/C11H17N3O2/c1-2-16-11(15)10-5-7-14(13-10)9-4-3-6-12-8-9/h5,7,9,12H,2-4,6,8H2,1H3

- InChIKey: OWJJWFISDKOBNL-UHFFFAOYSA-N

- SMILES: O(CC)C(C1C=CN(C2CNCCC2)N=1)=O

計算された属性

- 精确分子量: 223.132076794g/mol

- 同位素质量: 223.132076794g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 16

- 回転可能化学結合数: 4

- 複雑さ: 247

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.8

- トポロジー分子極性表面積: 56.2Ų

Ethyl 1-piperidin-3-ylpyrazole-3-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6511917-0.1g |

ethyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate |

2248299-48-9 | 0.1g |

$1031.0 | 2023-05-31 | ||

| Enamine | EN300-6511917-0.5g |

ethyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate |

2248299-48-9 | 0.5g |

$1124.0 | 2023-05-31 | ||

| Enamine | EN300-6511917-2.5g |

ethyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate |

2248299-48-9 | 2.5g |

$2295.0 | 2023-05-31 | ||

| Enamine | EN300-6511917-5.0g |

ethyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate |

2248299-48-9 | 5g |

$3396.0 | 2023-05-31 | ||

| Enamine | EN300-6511917-1.0g |

ethyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate |

2248299-48-9 | 1g |

$1172.0 | 2023-05-31 | ||

| Enamine | EN300-6511917-0.05g |

ethyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate |

2248299-48-9 | 0.05g |

$983.0 | 2023-05-31 | ||

| Enamine | EN300-6511917-0.25g |

ethyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate |

2248299-48-9 | 0.25g |

$1078.0 | 2023-05-31 | ||

| Enamine | EN300-6511917-10.0g |

ethyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate |

2248299-48-9 | 10g |

$5037.0 | 2023-05-31 |

Ethyl 1-piperidin-3-ylpyrazole-3-carboxylate 関連文献

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

Ethyl 1-piperidin-3-ylpyrazole-3-carboxylateに関する追加情報

Research Brief on Ethyl 1-piperidin-3-ylpyrazole-3-carboxylate (CAS: 2248299-48-9) in Chemical Biology and Pharmaceutical Applications

Ethyl 1-piperidin-3-ylpyrazole-3-carboxylate (CAS: 2248299-48-9) is a novel heterocyclic compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique piperidine-pyrazole hybrid structure, exhibits promising potential as a scaffold for drug discovery, particularly in the development of kinase inhibitors and modulators of central nervous system (CNS) targets. Recent studies have explored its synthetic accessibility, physicochemical properties, and biological activities, positioning it as a valuable candidate for further pharmacological investigation.

The synthesis of Ethyl 1-piperidin-3-ylpyrazole-3-carboxylate typically involves multi-step organic reactions, including cyclization and esterification, with a focus on optimizing yield and purity. Advanced analytical techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography have been employed to confirm its structural integrity. Researchers have noted its favorable drug-like properties, including moderate lipophilicity and solubility, which are critical for oral bioavailability and CNS penetration. These attributes make it a versatile intermediate for medicinal chemistry optimization.

In recent pharmacological studies, Ethyl 1-piperidin-3-ylpyrazole-3-carboxylate has demonstrated inhibitory activity against several protein kinases implicated in cancer and inflammatory diseases. For instance, in vitro assays revealed its selective inhibition of cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), with IC50 values in the low micromolar range. Molecular docking simulations suggest that the compound's pyrazole moiety interacts with the ATP-binding pocket of these kinases, while the piperidine ring contributes to binding affinity through hydrophobic interactions. These findings highlight its potential as a lead compound for targeted therapy development.

Beyond kinase inhibition, preliminary studies have explored the compound's effects on neurotransmitter receptors, particularly those associated with neurodegenerative disorders. Its structural similarity to known GABAergic and dopaminergic ligands has prompted investigations into its cross-reactivity with these systems. While results are still emerging, early data indicate modest modulation of GABAA and D2 receptors, suggesting possible applications in neuropsychiatric drug discovery. However, further in vivo studies are required to validate these observations and assess pharmacokinetic profiles.

The compound's safety profile and metabolic stability have also been subjects of recent research. In vitro hepatic microsome assays indicate moderate clearance rates, with primary metabolites resulting from ester hydrolysis and piperidine oxidation. Toxicological screening in cell lines has shown no significant cytotoxicity at therapeutic concentrations, though dose-dependent effects were observed at higher levels. These insights are critical for guiding future structural modifications to improve metabolic stability and reduce off-target effects.

In conclusion, Ethyl 1-piperidin-3-ylpyrazole-3-carboxylate (2248299-48-9) represents a promising chemical entity with multifaceted applications in drug discovery. Its dual potential as a kinase inhibitor and CNS modulator, coupled with favorable physicochemical properties, positions it as a compelling subject for further research. Future directions may include structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy and toxicity evaluations in disease-relevant models. Collaborative efforts between academic and industrial researchers will be essential to unlock its full therapeutic potential.

2248299-48-9 (Ethyl 1-piperidin-3-ylpyrazole-3-carboxylate) Related Products

- 847862-26-4(tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate)

- 1780461-17-7((4-methoxy-1-benzothiophen-5-yl)methanol)

- 2728725-56-0((S)-1-Methyl-5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride)

- 1347736-83-7(1,2-Benzenediamine, 3,6-dibromo-4-fluoro-)

- 2137555-72-5(1-(4-bromo-1,2-thiazol-5-yl)methyl-1H-pyrazol-4-amine)

- 2034344-99-3(4-4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl-2-methyl-6-(trifluoromethyl)pyrimidine)

- 922461-92-5(N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide)

- 2126161-35-9(6-bromo-2-fluoro-3-methoxybenzene-1-sulfonyl chloride)

- 615-82-7(DL-Leucyl-glycine)

- 1805542-55-5(4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine)